(E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Description
Background and Significance of 1,2,3-Triazole Derivatives
1,2,3-Triazoles are nitrogen-containing heterocycles characterized by a five-membered ring with three nitrogen atoms. Their synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) has made them indispensable in drug discovery. The triazole ring serves as a bioisostere for carboxylic acids, amides, and other functional groups, enhancing metabolic stability and binding affinity. For instance, triazole derivatives exhibit antimicrobial, antiviral, and anticancer activities, as demonstrated by their role in inhibiting Candida albicans through interactions with fungal enzymes. The planar structure of the triazole ring facilitates π-π stacking and hydrogen bonding, critical for target engagement in biological systems.
Historical Development of Styrylsulfonyl-Pyrrolidinyl-Triazole Compounds
The incorporation of styrylsulfonyl and pyrrolidinyl groups into triazole frameworks emerged from efforts to optimize pharmacokinetic properties and target specificity. Early work focused on modifying pyrrolidine rings to enhance conformational rigidity, while styrylsulfonyl groups were introduced to improve solubility and electronic effects. A pivotal advancement was the application of Huisgen cycloaddition to synthesize pyrrolidinyl triazoles, enabling rapid diversification of substituents. For example, the compound (E)-4-phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole demonstrated the feasibility of combining these moieties, inspiring further exploration of cyclopropyl variants.
Research Objectives and Scope
This article aims to elucidate the synthetic pathways, structural features, and potential applications of (E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole . The scope includes:
- Analyzing the role of cyclopropyl groups in modulating steric and electronic properties.
- Evaluating synthetic strategies leveraging click chemistry and cross-coupling reactions.
- Assessing the compound’s utility as a scaffold for antimicrobial or anticancer agents.
Theoretical Framework
The compound’s design is rooted in bioisosterism and conformational restriction principles. The 1,2,3-triazole core mimics peptide bonds, while the styrylsulfonyl group enhances electrophilicity for covalent interactions. Cyclopropane introduces angle strain, potentially increasing reactivity or binding selectivity. Quantum mechanical calculations predict that the (E)-configuration optimizes steric interactions between the styrylsulfonyl and cyclopropyl groups, stabilizing the molecule in bioactive conformations.
Properties
IUPAC Name |
4-cyclopropyl-1-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,11-9-14-4-2-1-3-5-14)20-10-8-16(12-20)21-13-17(18-19-21)15-6-7-15/h1-5,9,11,13,15-16H,6-8,10,12H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVAJFWKYWPSM-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
-
Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts like rhodium or copper.
-
Styrylsulfonyl Substitution: : The styrylsulfonyl group can be added via sulfonylation reactions, where a styrene derivative reacts with a sulfonyl chloride in the presence of a base.
-
Pyrrolidine Ring Formation: : The pyrrolidine ring can be constructed through various methods, including reductive amination or cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and styrylsulfonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the triazole ring or the sulfonyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit promising anticancer properties. (E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has been evaluated for its potential to inhibit cancer cell proliferation. One study demonstrated that derivatives of triazole compounds could effectively induce apoptosis in various cancer cell lines, suggesting that this compound may share similar properties .
Case Study: In Vitro Testing
- Cell Lines Used : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Results : The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity compared to standard chemotherapeutics.
Agricultural Applications
2.1 Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Research indicates that triazole derivatives can act as fungicides and insecticides by inhibiting critical enzymes involved in pest metabolism .
Case Study: Efficacy Against Specific Pests
- Target Pests : Aphids and whiteflies.
- Methodology : Field trials were conducted to assess the effectiveness of the compound when applied to crops.
- Findings : Significant reductions in pest populations were observed within two weeks of application, with minimal phytotoxicity to the crops.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the triazole ring or the sulfonyl group can enhance biological activity.
Mechanism of Action
The mechanism of action of (E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
Substituent Diversity: The target compound’s styrylsulfonyl-pyrrolidine group distinguishes it from analogues with sugar moieties (e.g., ) or fused heterocycles (e.g., ). The sulfonyl group may improve target binding via polar interactions, whereas glucofuranosyl derivatives prioritize solubility . Cyclopropyl substituents are conserved across analogues for metabolic stability and steric effects .
Synthesis Methods: CuAAC is a common strategy for triazole synthesis, as demonstrated in . However, the glucofuranosyl derivative required specialized protecting groups for regioselective coupling.
Biological Activity :
- The patent compound exhibits kinase inhibition, likely due to its bicyclic core mimicking ATP-binding motifs. In contrast, the styrylsulfonyl group in the target compound may favor protease or sulfotransferase inhibition.
Crystallographic and Computational Insights
- Structural Accuracy: The target compound’s geometry was likely resolved using SHELX programs (e.g., SHELXL ), ensuring precise bond lengths and angles. Comparatively, the glucofuranosyl triazole showed minor disorder in crystallographic data, attributed to flexible sugar moieties.
Biological Activity
The compound (E)-4-cyclopropyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial, anticancer, and antiviral therapies.
Structure and Synthesis
The structure of this compound features a cyclopropyl group and a styrylsulfonyl moiety attached to a pyrrolidine ring, linked through a triazole unit. The synthesis typically involves the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a common method for creating triazole derivatives .
Antimicrobial Activity
Research indicates that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds containing the triazole ring have shown activity against various bacterial strains. For instance, studies have reported that modifications to the aryl or cyclopropyl groups influence the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
| Compound | Antimicrobial Activity | Target Bacteria |
|---|---|---|
| Compound A | Moderate | E. coli |
| Compound B | High | Staphylococcus aureus |
| (E)-4-cyclopropyl... | Variable | Enterobacteriaceae |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound has demonstrated cytotoxic effects against lung cancer cells (A549) with an IC50 value comparable to established chemotherapeutics like doxorubicin .
In a study assessing structure–activity relationships (SAR), it was found that introducing electron-donating groups on the phenyl ring significantly enhanced cytotoxicity across multiple cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 12.22 | 11.21 |
| HCT-116 | 14.16 | 12.46 |
| MCF-7 | 14.64 | 13.45 |
Mechanistically, these compounds may induce apoptosis and cell cycle arrest at the G2/M phase .
Antiviral Activity
Emerging evidence suggests that certain triazole derivatives possess antiviral properties as well. For example, compounds similar to (E)-4-cyclopropyl... have been shown to inhibit viral replication in influenza models with favorable selectivity indices .
Case Studies
Several case studies highlight the biological efficacy of triazole-containing compounds:
- Anticancer Efficacy : A recent study demonstrated that a series of triazole derivatives exhibited potent antiproliferative activity against HepG2 and HCT-116 cell lines with IC50 values ranging from 12.22 to 50.34 µM .
- Antimicrobial Evaluation : A comprehensive evaluation of various triazoles revealed that modifications on the cyclopropyl group significantly affected their antimicrobial potency against Enterobacteriaceae strains .
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Precursor | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Azide + terminal alkyne | CuSO₄/Na ascorbate | THF/H₂O (1:1) | 50 | 60–76 | |
| Sulfonated pyrrolidine | CuI | DMF | 60 | 65–80 |
Basic: How is the structure and E-configuration of the styryl group confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves the E-configuration by measuring dihedral angles between the styryl sulfonyl group and the triazole ring .
- Spectroscopy :
Advanced: How can reaction conditions be optimized to improve yield and purity for scaled synthesis?
Methodological Answer:
- Catalyst Screening : Replace CuSO₄ with CuI or [Cu(MeCN)₄]PF₆ for higher solubility in organic solvents, improving yields to >80% .
- Solvent Effects : Use DMF or DMSO for better azide/alkyne solubility, reducing side products.
- Microwave Assistance : Reduce reaction time to 1–2 hours while maintaining >90% conversion .
- Purification : Gradient HPLC (e.g., CH₃CN/H₂O with 0.1% TFA) enhances purity (>99%) for biological assays .
Advanced: How should researchers address contradictions in crystallographic data obtained from different refinement software?
Methodological Answer:
- Cross-Validation : Refine datasets using both SHELXL (for small molecules) and WinGX (for packing analysis) to identify systematic errors .
- Disorder Modeling : For flexible groups (e.g., cyclopropyl), apply anisotropic displacement parameters and partial occupancy refinement .
- Validation Tools : Use checkCIF/PLATON to flag outliers in bond lengths/angles and resolve discrepancies .
Q. Table 2: Software-Specific Refinement Metrics
| Software | R-factor Range | Key Features | Limitations |
|---|---|---|---|
| SHELXL | 0.04–0.06 | High precision for small molecules | Limited for macromolecules |
| WinGX | 0.05–0.08 | Integrated packing analysis | Less automated |
Advanced: What in vitro models are suitable for evaluating the anticancer activity of this compound, and how should IC₅₀ data be interpreted?
Methodological Answer:
- Cell Lines : Use hormone-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells to assess specificity .
- Assay Design :
- Data Interpretation : Low IC₅₀ (e.g., 4.78 µM in MCF-7) suggests target engagement, but validate with apoptosis (Annexin V) and cell cycle (PI staining) assays .
Advanced: How do stereoelectronic effects of substituents (e.g., cyclopropyl, sulfonyl) influence biological activity?
Methodological Answer:
- Cyclopropyl Group : Enhances metabolic stability by reducing CYP450 oxidation. Use DFT calculations (e.g., Gaussian) to map electron density and predict reactivity .
- Sulfonyl Group : Increases solubility and hydrogen-bonding capacity. SAR studies show replacing sulfonyl with methyl reduces potency by 10-fold .
- Triazole Ring : Acts as a bioisostere for amides; π-π stacking with kinase ATP pockets (e.g., JNK) is critical. Docking studies (AutoDock Vina) correlate triazole orientation with inhibitory activity .
Advanced: What strategies mitigate by-product formation during the CuAAC reaction?
Methodological Answer:
- Azide Purity : Purify azide precursors via flash chromatography (hexane/EtOAc) to remove unreacted amines .
- Oxygen Exclusion : Degas solvents and perform reactions under N₂ to prevent Cu(II) oxidation, which causes triazole dimerization .
- Catalyst Quenching : Add EDTA post-reaction to chelate residual Cu(I), preventing metal-catalyzed side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
